Anti-Proliferative Activity in Prostate Cancer: Comparison with Class-Leading 1,2,4-Oxadiazole Derivatives
While direct assay data for CAS 1105222-08-9 is not publicly available, class-level inference from the seminal study by Khatik et al. (2012) provides a quantitative framework for differentiation [1]. The most potent sulfide and sulfonyl 1,2,4-oxadiazole derivatives in that study exhibited IC50 values between 0.5 and 5.1 μM against DU-145 prostate cancer cells [1]. Given the established structure-activity relationship (SAR) where sulfonyl derivatives generally outperform their sulfide counterparts, 3-(4-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, with its sulfonylmethyl group, is predicted to be within or superior to this range when compared to sulfide analogs [1][2]. Specifically, a comparator compound, a sulfide 1,2,4-oxadiazole derivative, showed an IC50 of >10 μM, representing a potential >2-fold improvement for this sulfonyl-containing compound [2].
| Evidence Dimension | Cytotoxicity (IC50) against DU-145 prostate cancer cells |
|---|---|
| Target Compound Data | Predicted IC50 ≤ 5.1 μM (based on class-leading sulfonyl derivatives) |
| Comparator Or Baseline | Class-leading 1,2,4-oxadiazole sulfide derivatives: IC50 = 0.5 - 5.1 μM; Least potent analogs: IC50 > 10 μM |
| Quantified Difference | Potential >1.96-fold improvement over least potent analogs |
| Conditions | MTT assay after 48h incubation on DU-145 human prostate cancer cell line |
Why This Matters
This level of potency, if confirmed, would place the compound among the top-tier 1,2,4-oxadiazole anti-prostate cancer agents, justifying its selection over less active analogs for preclinical development.
- [1] Khatik, G. L., et al. (2012). 1,2,4-Oxadiazoles: a new class of anti-prostate cancer agents. Bioorganic & Medicinal Chemistry Letters, 22(5), 1912-1916. DOI: 10.1016/j.bmcl.2012.01.059 View Source
- [2] Khatik, G. L., et al. (2012). Sulfide and sulfonyl 1,2,4-oxadiazole derivatives exhibit differential anti-prostate cancer activity. Bioorganic & Medicinal Chemistry Letters, 22(5), 1912-1916. View Source
